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Compound of Interest

Compound Name: Hpk1-IN-41

Cat. No.: B12375032 Get Quote

To the user: Following a comprehensive search, no publicly available scientific literature or

datasets specifically detailing a compound named "Hpk1-IN-41" could be located. However, a

"Compound 41" was identified in patent literature, though without associated biological data

such as IC50 values or selectivity profiles, which are crucial for the in-depth technical guide you

requested.

Therefore, this guide has been structured as a comprehensive template, outlining the core

technical information and experimental methodologies relevant to a selective HPK1 inhibitor. To

provide concrete data, we will use Hpk1-IN-4 (also known as Compound 22) as a

representative example, a potent inhibitor with publicly available data. This will allow us to

deliver a guide that meets your detailed requirements for data presentation, experimental

protocols, and visualization.

Introduction to HPK1 and Its Role in Immuno-
Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase

Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in

hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and

B-cell receptor (BCR) signaling pathways.[2] Within the tumor microenvironment, HPK1

activation dampens anti-tumor immune responses, making it a compelling target for cancer

immunotherapy.[2] Inhibition of HPK1 is a promising strategy to enhance T-cell activation,
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proliferation, and cytokine production, thereby augmenting the body's natural anti-tumor

immunity.[3]

Hpk1-IN-4: A Potent and Selective HPK1 Inhibitor
Hpk1-IN-4 is a potent and selective small molecule inhibitor of HPK1. Its ability to block HPK1

activity leads to enhanced T-cell activation and effector functions, making it a valuable tool for

research in immuno-oncology.

Quantitative Data Summary
The following tables summarize the key quantitative data for Hpk1-IN-4, providing a clear

comparison of its biochemical potency and cellular activity.

Compound
Biochemical IC50

(nM)
Assay Type Reference

Hpk1-IN-4

(Compound 22)
0.061 Biochemical Assay [4]

Compound Cellular Assay Cell Line
EC50/IC50

(nM)
Reference

Hpk1-IN-4

(Compound 22)

pSLP-76

Inhibition
Jurkat 78

Hpk1-IN-4

(Compound 22)
IL-2 Production Human PBMCs

Potent (EC50 not

specified)

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for

understanding the mechanism and evaluation of HPK1 inhibitors.
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Caption: HPK1 Signaling Pathway and Inhibition.
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Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.

Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the key

experiments cited in this guide.

HPK1 Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of Hpk1-IN-4

against recombinant human HPK1.

Materials:

Recombinant Human HPK1 Enzyme

Myelin Basic Protein (MBP) or suitable peptide substrate

ATP

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Hpk1-IN-4

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Plate reader capable of measuring luminescence
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Procedure:

Compound Preparation: Prepare a serial dilution of Hpk1-IN-4 in 100% DMSO.

Subsequently, dilute the compounds in Kinase Assay Buffer to achieve the desired

concentrations. The final DMSO concentration should not exceed 1%.

Assay Plate Setup: Add 1 µL of the diluted Hpk1-IN-4 or DMSO (vehicle control) to the wells

of a 384-well plate.

Enzyme Preparation: Prepare a solution of recombinant HPK1 enzyme in kinase buffer.

Reaction Initiation: Add a mixture of the HPK1 substrate (e.g., MBP) and ATP to each well to

initiate the kinase reaction.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and

deplete the remaining ATP. Incubate at room temperature for 40 minutes.

Signal Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and

generate a luminescent signal. Incubate at room temperature for 30 minutes.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP generated. Plot

the luminescence against the logarithm of the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-SLP-76 (pSLP-76) Assay
Objective: To assess the potency of Hpk1-IN-4 in a cellular context by measuring the inhibition

of SLP-76 phosphorylation at Serine 376.

Materials:

Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

Cell culture medium
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Hpk1-IN-4

Anti-CD3/CD28 antibodies for T-cell stimulation

Lysis buffer

Phospho-SLP-76 (Ser376) specific antibody

Total SLP-76 antibody or housekeeping protein antibody (for normalization)

Secondary antibodies

Detection reagents (e.g., for Western blot or ELISA)

Procedure:

Cell Culture and Treatment: Culture Jurkat T-cells or PBMCs in appropriate media. Plate the

cells and pre-treat with a serial dilution of Hpk1-IN-4 or DMSO for 1-2 hours.

T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period

(e.g., 15-30 minutes).

Cell Lysis: Lyse the cells to extract proteins.

Quantification of pSLP-76: Measure the levels of phosphorylated SLP-76 (Ser376) using

Western blotting or a phospho-specific ELISA kit.

Normalization: Normalize the pSLP-76 signal to total SLP-76 or a housekeeping protein.

Data Analysis: Calculate the percent inhibition relative to the stimulated DMSO control and

determine the EC50 value by plotting the normalized signal against the inhibitor

concentration.

IL-2 Cytokine Release Assay
Objective: To quantify the enhancement of T-cell effector function by measuring Interleukin-2

(IL-2) production.

Materials:
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Human PBMCs

Cell culture medium

Hpk1-IN-4

Anti-CD3/CD28 antibodies

IL-2 ELISA Kit

Procedure:

Cell Isolation and Plating: Isolate PBMCs from healthy donors and plate them in a 96-well

plate.

Compound Treatment: Pre-treat the cells with a serial dilution of Hpk1-IN-4 or DMSO for 2

hours.

T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 48-72 hours.

Supernatant Collection: Collect the cell culture supernatant.

IL-2 Measurement: Measure the concentration of IL-2 in the supernatant using a standard

ELISA kit according to the manufacturer's instructions.

Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the

EC50 value for IL-2 production enhancement.

Conclusion
Hpk1-IN-4 demonstrates potent biochemical and cellular inhibition of HPK1, leading to

enhanced T-cell activation. The data and protocols presented in this guide provide a

comprehensive technical overview for researchers, scientists, and drug development

professionals working on novel immuno-therapeutics targeting HPK1. The provided

methodologies can be adapted for the evaluation of other HPK1 inhibitors, facilitating further

advancements in this promising area of cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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